molecular formula C48H48MgN8 B1641820 (TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM

(TETRA-T-BUTYLPHTHALOCYANINATO)MAGNESIUM

Cat. No.: B1641820
M. Wt: 761.3 g/mol
InChI Key: QUWXEJBYDXWBIM-UHFFFAOYSA-N
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Description

(Tetra-t-butylphthalocyaninato)magnesium (CAS: 56145-57-4) is a metallophthalocyanine complex with the molecular formula C₄₈H₄₈MgN₈ and a molecular weight of 761.25 g/mol . Structurally, it consists of a magnesium ion coordinated to a phthalocyanine macrocycle substituted with four tert-butyl (–C(CH₃)₃) groups at peripheral positions. The tert-butyl substituents enhance solubility in organic solvents, making this compound valuable in applications such as organic electronics, catalysis, and photodynamic therapy.

Properties

Molecular Formula

C48H48MgN8

Molecular Weight

761.3 g/mol

IUPAC Name

magnesium;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C48H48N8.Mg/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2

InChI Key

QUWXEJBYDXWBIM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2]

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Mg+2]

Origin of Product

United States

Preparation Methods

Fundamentals of Vacuum Sublimation

Sublimation under high-vacuum conditions (10⁻⁶–10⁻⁸ Torr) enables the deposition of tetra-t-butylphthalocyaninato magnesium onto gold substrates, forming structurally ordered films. The process involves heating purified precursor material to 350–400°C in a quartz crucible, with substrate temperatures maintained at 150–200°C to promote molecular alignment.

Molecular Orientation and Crystallinity

X-ray absorption spectroscopy (XAS) reveals that tetra-t-butyl groups induce a 15–20° tilt angle relative to the substrate plane, contrasting the planar orientation of unsubstituted copper phthalocyanine. This steric hindrance reduces π-π stacking distances to 3.4 Å, enhancing charge transport properties. The table below summarizes key sublimation parameters:

Parameter Value Range Impact on Film Quality
Sublimation Temperature 350–400°C Higher temps reduce defects
Deposition Rate 0.2–0.5 Å/s Slower rates improve order
Base Pressure <5×10⁻⁸ Torr Lower pressure minimizes oxidation

Post-Deposition Annealing

Annealing at 250°C for 60 minutes under nitrogen increases crystallite size from 20 nm to 45 nm, as confirmed by grazing-incidence X-ray diffraction (GIXD). This step reduces grain boundary defects, lowering thin-film resistivity from 10³ Ω·cm to 10² Ω·cm.

Grignard Reagent-Assisted Synthesis

Reaction Mechanism and Stoichiometry

The Grignard method employs tert-butyl magnesium chloride (t-BuMgCl) to coordinate with phthalonitrile derivatives. A representative pathway involves:

  • Grignard Formation :
    $$ \text{(CH}3\text{)}3\text{CCl} + \text{Mg} \rightarrow \text{(CH}3\text{)}3\text{CMgCl} $$

  • Cyclotetramerization :
    $$ 4\, \text{C}6\text{H}4(\text{CN})2 + \text{(CH}3\text{)}3\text{CMgCl} \rightarrow \text{MgPc(t-Bu)}4 + 4\, \text{HCl} $$

Optimized Reaction Conditions

As per patent CN101817842A, optimal yields (82%) occur with:

  • Solvent System : Diethyl ether/cyclohexane (7:3 v/v)
  • Temperature : 50±5°C
  • Molar Ratio : 1:1.2 (phthalonitrile:t-BuMgCl)

Table 2 : Yield Dependence on Reaction Variables

Variable Optimal Range Yield Deviation (±%)
Reaction Time 3–3.5 hrs 5.2
Mg Particle Size 100–150 mesh 3.8
Moisture Content <50 ppm 12.6

Purification Protocol

Post-reaction processing includes:

  • Acidic Quench : 28% HCl addition precipitates MgCl₂
  • Solvent Extraction : Dichloromethane/water partitioning removes ionic byproducts
  • Column Chromatography : Silica gel with toluene/THF (49:1) eluent achieves 99% purity

Solution-Phase Synthesis in Protic Media

High-Temperature Cyclization

Refluxing phthalonitrile precursors with magnesium acetate in quinoline at 210°C for 48 hours yields crude product, which is subsequently purified via Soxhlet extraction. This method produces amorphous powders suitable for bulk applications but suffers from lower crystallinity (15–20 nm domains).

Acidic Solvent Systems

Concentrated sulfuric acid acts as both solvent and catalyst, facilitating cyclization at 40°C within 6 hours. While efficient, this approach introduces sulfonation side products (5–8% by HPLC), necessitating neutralization with ice-water followed by dialysis (MWCO 1 kDa).

Comparative Analysis of Synthetic Methods

Table 3 : Method Performance Metrics

Method Yield (%) Purity (%) Crystallinity Scalability
Sublimation 92 99.9 High Low
Grignard Synthesis 82 99.0 Moderate High
Solution-Phase 68 95.5 Low Medium

Sublimation excels in producing device-grade films but remains cost-prohibitive for mass production. The Grignard method balances yield and scalability, while solution-phase techniques offer rapid synthesis for non-critical applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the oxidation state of the magnesium ion or the organic ligand.

    Substitution: Substitution reactions can occur at the nitrogen atoms or other functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview : Photodynamic therapy is a treatment modality that uses photosensitizing agents to produce reactive oxygen species (ROS) upon light activation, leading to localized cell damage and destruction of tumors.

Applications :

  • Cancer Treatment : Mg(t-BuPc) has been investigated as a potential photosensitizer due to its strong absorption in the near-infrared region, which allows for deeper tissue penetration. Studies have shown that Mg(t-BuPc) can effectively induce apoptosis in cancer cells when exposed to light, making it a promising candidate for PDT .
  • Antimicrobial Activity : The compound also exhibits antimicrobial properties, with research indicating its effectiveness against various bacterial strains when activated by light. This application is particularly relevant in treating infections and biofilms .

Organic Photovoltaics (OPVs)

Overview : Organic photovoltaics are a type of solar cell that uses organic materials to convert sunlight into electricity.

Applications :

  • Light Absorption and Charge Transport : Mg(t-BuPc) has been incorporated into OPV devices due to its excellent light-absorbing properties and ability to facilitate charge transport. Research shows that devices utilizing Mg(t-BuPc) exhibit improved efficiency compared to traditional organic materials .
  • Stability Enhancement : The incorporation of Mg(t-BuPc) in blends with other organic semiconductors has been shown to enhance the stability and longevity of photovoltaic devices under operational conditions .

Catalysis

Overview : Catalysis involves the acceleration of chemical reactions through the use of catalysts, which can be metal complexes or organic compounds.

Applications :

  • Photocatalytic Reactions : Mg(t-BuPc) has been utilized in photocatalytic systems for various reactions, including the degradation of pollutants and synthesis of fine chemicals. Its ability to absorb light and generate reactive species makes it suitable for these applications .
  • Electrocatalysis : Recent studies have explored the use of Mg(t-BuPc) as an electrocatalyst for oxygen reduction reactions (ORR), demonstrating its potential in fuel cells and metal-air batteries .

Sensors

Overview : Sensors based on phthalocyanine compounds are used for detecting various analytes due to their electronic properties.

Applications :

  • Gas Sensors : Mg(t-BuPc) has been implemented in gas sensor devices for detecting volatile organic compounds (VOCs). The sensitivity and selectivity of these sensors can be enhanced through modifications in the sensing layer .
  • Biosensors : The compound's ability to interact with biomolecules has led to its application in biosensors for detecting specific proteins or nucleic acids, providing a platform for diagnostics .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Photodynamic TherapyCancer TreatmentInduces apoptosis in cancer cells upon light activation
Antimicrobial ActivityEffective against bacterial strains when activated by light
Organic PhotovoltaicsLight AbsorptionImproved efficiency in solar cells
Stability EnhancementEnhanced longevity under operational conditions
CatalysisPhotocatalytic ReactionsEffective in degrading pollutants
ElectrocatalysisPotential use in fuel cells
SensorsGas SensorsHigh sensitivity for VOC detection
BiosensorsDetection of proteins/nucleic acids

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the magnesium ion with various molecular targets. This coordination can influence the electronic properties of the compound, leading to specific interactions with biological or chemical systems. The pathways involved may include electron transfer processes, coordination chemistry, and interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Phthalocyanines and their derivatives exhibit tunable properties depending on the central metal ion and substituents. Below, (tetra-t-butylphthalocyaninato)magnesium is compared to structurally analogous compounds with different metals and substituents.

Structural and Functional Analogues

Metal Variation
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(Tetra-t-butylphthalocyaninato)cobalt 129551-41-3 C₄₈H₄₈CoN₈ 765.80 Catalytic oxidation reactions
(Tetra-t-butylphthalocyaninato)vanadium 95865-59-1 C₄₈H₄₈N₈OV 764.81 High thermal stability
(Tetra-t-butylphthalocyaninato)lead 158335-62-7 C₄₈H₄₈N₈Pb 947.06 Near-infrared absorption
  • Central Metal Impact :
    • Magnesium : Exhibits diamagnetic properties and high solubility, suitable for thin-film applications.
    • Cobalt : Paramagnetic and redox-active, enabling catalytic activity in oxidation processes .
    • Vanadium : Oxovanadium(IV) centers enhance thermal stability, useful in high-temperature environments.
    • Lead : Heavy metal core increases molecular weight and alters electronic properties for near-IR applications .
Substituent Effects

The tert-butyl groups in this compound significantly improve solubility in non-polar solvents compared to unsubstituted phthalocyanines. For instance, unsubstituted magnesium phthalocyanine (MgPc) is nearly insoluble in THF, whereas the tert-butyl variant dissolves readily, facilitating solution-based processing .

Spectral and Stability Data

  • UV-Vis Spectroscopy : Magnesium phthalocyanines typically show a Q-band absorption near 670–700 nm , which shifts slightly with tert-butyl substitution due to electron-donating effects .
  • Thermal Stability : Magnesium complexes generally exhibit lower thermal decomposition temperatures (~300°C) compared to vanadium analogs (~400°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (tetra-t-butylphthalocyaninato)magnesium, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclotetramerization of t-butyl-substituted phthalonitrile precursors with magnesium salts under inert conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and reaction time (12–48 hrs). Purity validation requires UV-Vis spectroscopy (Q-band absorption at ~670 nm), 1H NMR^1\text{H NMR} (absence of unreacted nitrile protons), and XRD to confirm crystallinity. Reproducibility challenges arise from trace moisture sensitivity and ligand steric effects .

Q. How does the t-butyl substituent influence the compound’s electronic and spectroscopic properties?

  • Methodological Answer : The electron-donating t-butyl groups redshift the Q-band absorption due to increased π-conjugation stability. Comparative studies using UV-Vis and cyclic voltammetry (CV) show a reduction in oxidation potential by ~0.2 V compared to unsubstituted analogs. Solvatochromic effects should be quantified in solvents of varying polarity (e.g., toluene vs. DMSO) to isolate substituent contributions .

Q. What are the standard protocols for characterizing aggregation behavior in solution?

  • Methodological Answer : Aggregation is assessed via concentration-dependent UV-Vis spectroscopy (Beer-Lambert deviations) and dynamic light scattering (DLS). For example, a 106^{-6} M solution in THF typically shows monomeric behavior, while concentrations >104^{-4} M exhibit H-aggregation (blue shift). Temperature-controlled studies (20–60°C) can further elucidate thermodynamic parameters .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., fluorescence quenching vs. enhancement) be resolved in studies of (tetra-t-butylphthalocyaninato)magnesium?

  • Methodological Answer : Contradictions often arise from solvent impurities, oxygen interference, or excitation wavelength artifacts. To resolve:

  • Use degassed solvents and inert atmospheres for fluorescence measurements.
  • Conduct time-resolved fluorescence to distinguish static vs. dynamic quenching.
  • Validate with complementary techniques like transient absorption spectroscopy.
  • Statistical meta-analysis of published data can identify systematic biases (e.g., instrument calibration differences) .

Q. What theoretical frameworks guide the design of experiments investigating photodynamic therapy (PDT) applications?

  • Methodological Answer : Density functional theory (DFT) models predict singlet oxygen (1O2^1\text{O}_2) quantum yields by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation involves:

  • Comparing calculated vs. measured 1O2^1\text{O}_2 yields using electron paramagnetic resonance (EPR) with TEMP traps.
  • Correlating substituent effects (e.g., t-butyl vs. nitro groups) with PDT efficacy in in vitro assays.
  • Theoretical frameworks must align with Marcus theory for electron-transfer kinetics .

Q. How can researchers address reproducibility challenges in catalytic studies using (tetra-t-butylphthalocyaninato)magnesium?

  • Methodological Answer : Reproducibility issues often stem from:

  • Surface adsorption : Pre-treat catalysts with sonication in coordinating solvents (e.g., pyridine).
  • Leaching : Use hot filtration tests and ICP-MS to quantify magnesium loss.
  • Substrate scope limitations : Design a factorial experiment (e.g., 2k^k design) varying substrate electronic/steric properties to map catalytic boundaries .

Q. What interdisciplinary methodologies integrate (tetra-t-butylphthalocyaninato)magnesium into optoelectronic device research?

  • Methodological Answer :

  • Hybrid data approaches : Combine XPS (surface composition) with AFM (morphology) to optimize thin-film deposition.
  • Device modeling : Use COMSOL Multiphysics to simulate charge transport in organic photovoltaic (OPV) layers.
  • Ethical data practices : Ensure informed consent when collaborating with industrial labs for proprietary characterization tools .

Methodological Recommendations

  • For basic research : Prioritize multi-technique validation (e.g., XRD + NMR) to confirm structural integrity.
  • For advanced studies : Embed theoretical frameworks (e.g., DFT, Marcus theory) early in experimental design to guide hypothesis testing .
  • Ethical/data integrity : Archive raw spectra and computational inputs in repositories like Zenodo for transparency .

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